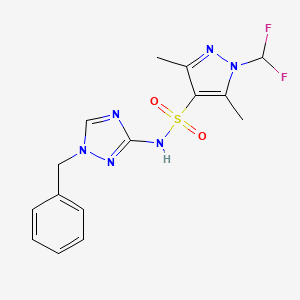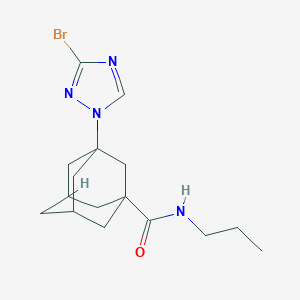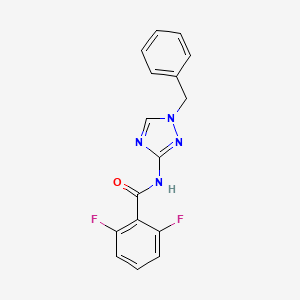![molecular formula C23H17F2N3O4S B10939214 2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B10939214.png)
2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE is a complex organic compound that combines various functional groups, including a difluoromethoxyphenyl group, a pyrimidinyl group, and a chromenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate with 2-amino thiazines under nitrogen atmosphere . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-nitro-2-oxo-2H-chroman-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates
- 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[4-(triflouromethyl)phenyl]sulfonyl}acetohydrazide
Uniqueness
What sets 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its difluoromethoxyphenyl group, for instance, may enhance its stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C23H17F2N3O4S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(4-methyl-2-oxochromen-7-yl)acetamide |
InChI |
InChI=1S/C23H17F2N3O4S/c1-13-10-21(30)32-19-11-15(4-7-17(13)19)27-20(29)12-33-23-26-9-8-18(28-23)14-2-5-16(6-3-14)31-22(24)25/h2-11,22H,12H2,1H3,(H,27,29) |
InChI Key |
XTJXHSGUSMPNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CSC3=NC=CC(=N3)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10939139.png)
![N-(2-methylphenyl)-1-{1-[(2-methylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10939142.png)


![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10939164.png)
![1-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10939167.png)
![3-(3-nitro-1H-pyrazol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B10939179.png)
![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10939187.png)
![ethyl 3-[(benzyloxy)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10939198.png)

![6-cyclopropyl-N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939213.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10939216.png)
![methyl 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10939220.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939227.png)
